2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzo[e][1,2,4]thiadiazine derivatives
Preparation Methods
The synthesis of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzo[e][1,2,4]thiadiazine core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzo[e][1,2,4]thiadiazine ring system.
Introduction of the chloro group: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Oxidation: The oxidation of the thiadiazine ring to introduce the dioxido groups is achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Thioether formation: The thiadiazine derivative is then reacted with a suitable thiol to form the thioether linkage.
Acetamide formation: The final step involves the reaction of the thioether with 2,4-dimethoxyaniline to form the desired acetamide compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the compound into different oxidation states.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including antimicrobial, antifungal, and anticancer properties.
Agriculture: It is explored as a potential agrochemical for its ability to act as a fungicide or herbicide.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or by damaging their cellular structures.
Comparison with Similar Compounds
Similar compounds to 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide include other benzo[e][1,2,4]thiadiazine derivatives. These compounds share a common core structure but differ in their substituents, which can significantly affect their properties and applications. Some similar compounds include:
7-chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide: This compound has a similar core structure but lacks the thioether and acetamide groups.
3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: This compound is a reduced form of the benzo[e][1,2,4]thiadiazine core and is studied for its fungicidal activity.
Properties
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O5S2/c1-25-11-4-6-12(14(8-11)26-2)19-16(22)9-27-17-20-13-5-3-10(18)7-15(13)28(23,24)21-17/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHWAGQGFORNDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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